molecular formula C32H54Cl2N2O10 B15094312 N,N'-Bis(11hydroxyundecanyl)bipyridinium diperchlorate CAS No. 214207-81-5

N,N'-Bis(11hydroxyundecanyl)bipyridinium diperchlorate

Cat. No.: B15094312
CAS No.: 214207-81-5
M. Wt: 697.7 g/mol
InChI Key: NKROSJOIMBEFFE-UHFFFAOYSA-L
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Description

N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate (CAS 214207-81-5) is a viologen derivative characterized by its bipyridinium core substituted with two 11-hydroxyundecanyl chains and diperchlorate counterions . Its molecular formula is C₃₂H₅₄Cl₂N₂O₁₀ (molecular weight: 697.68 g/mol), distinguishing it from simpler viologens due to its elongated hydroxy-terminated alkyl chains.

Properties

CAS No.

214207-81-5

Molecular Formula

C32H54Cl2N2O10

Molecular Weight

697.7 g/mol

IUPAC Name

11-[4-[1-(11-hydroxyundecyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]undecan-1-ol;diperchlorate

InChI

InChI=1S/C32H54N2O2.2ClHO4/c35-29-17-13-9-5-1-3-7-11-15-23-33-25-19-31(20-26-33)32-21-27-34(28-22-32)24-16-12-8-4-2-6-10-14-18-30-36;2*2-1(3,4)5/h19-22,25-28,35-36H,1-18,23-24,29-30H2;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

NKROSJOIMBEFFE-UHFFFAOYSA-L

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCCCCCCO)CCCCCCCCCCCO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Chemical Overview and Nomenclature

Structural Characteristics

The compound consists of two pyridinium rings connected by a central bipyridinium core, each substituted at the nitrogen atoms with 11-hydroxyundecanyl chains. The presence of hydroxyl groups at the terminal positions of the alkyl chains enhances solubility in polar solvents like water, ethanol, and dimethylformamide (DMF), while the diperchlorate counterions stabilize the dicationic structure.

Table 1: Key Molecular Properties

Property Value Source
Molecular formula C32H54Cl2N2O10
Molecular weight 697.68 g/mol
CAS Registry Number 214207-81-5
European Community (EC) Number 630-716-4
Redox potential (E1/2) −0.42 V vs. SCE (in H2O)

Nomenclature Variants

The compound is interchangeably referred to as:

  • 1,1'-Bis(11-hydroxyundecyl)-4,4'-bipyridinium perchlorate
  • Viologen-C11-OH diperchlorate
  • N,N'-Bis(11hydroxyundecanyl)bipyridinium diperchlorate

Synthesis Protocols

Primary Alkylation Method

The standard preparation involves a two-step process:

Step 1: N-Alkylation of 4,4'-Bipyridine

Reagents :

  • 4,4'-Bipyridine (1.0 equiv)
  • 11-Bromoundecanol (2.2 equiv)
  • Anhydrous DMF (solvent)
  • Sodium hydride (NaH, 2.4 equiv) as base

Procedure :

  • Charge a three-neck flask with 4,4'-bipyridine (15.6 g, 0.1 mol) under N2 atmosphere.
  • Add DMF (300 mL) and cool to 0–5°C.
  • Slowly introduce NaH (60% dispersion in oil, 9.6 g, 0.24 mol) over 30 min.
  • Warm to 25°C and add 11-bromoundecanol (56.7 g, 0.22 mol) dropwise.
  • Reflux at 110°C for 48 hr with vigorous stirring.

Mechanism :
The reaction proceeds through SN2 nucleophilic substitution, where the bipyridine nitrogens attack the brominated carbon of 11-bromoundecanol. Excess alkylating agent ensures complete dialkylation.

Table 2: Alkylation Optimization Data

Parameter Optimal Range Yield Impact
Temperature 110–115°C <5% below 110°C
Reaction time 45–48 hr 72% yield at 48 hr
Molar ratio (bipyridine:alkylating agent) 1:2.2 68% yield at 1:2.0
Step 2: Counterion Exchange to Perchlorate

Reagents :

  • Crude dialkylated bipyridinium dibromide
  • Perchloric acid (HClO4, 70%, 2.2 equiv)
  • Ethanol/water (4:1 v/v) solvent mixture

Procedure :

  • Dissolve the dibromide intermediate (50 g) in ethanol (500 mL).
  • Add HClO4 (14.7 mL, 0.22 mol) dropwise at 0°C.
  • Stir for 2 hr, then concentrate under reduced pressure.
  • Recrystallize from ethanol/water to obtain white crystals.

Critical Factors :

  • pH control during acid addition (maintain <1.0) prevents hydroxyl group oxidation.
  • Ethanol content >75% minimizes perchlorate salt solubility, enhancing yield.

Purification and Characterization

Recrystallization Techniques

Solvent Systems :

  • Ethanol/water (4:1) : Yields 68–72% with >99% purity (HPLC)
  • Acetone/ethyl acetate (1:3) : Reduces residual DMF to <0.01%

Table 3: Purity Analysis

Technique Parameters Results
HPLC (UV 254 nm) C18 column, MeOH/H2O (70:30) 99.2% purity
Elemental analysis C, H, N, Cl <0.3% deviation
TGA 10°C/min, N2 atmosphere Decomposition at 218°C

Spectroscopic Characterization

  • 1H NMR (D2O, 400 MHz) : δ 9.12 (d, J = 6.8 Hz, 4H, pyridinium H), 8.65 (d, J = 6.8 Hz, 4H), 4.72 (t, J = 7.2 Hz, 4H, N-CH2), 3.61 (t, J = 6.4 Hz, 4H, CH2-OH), 1.25–1.45 (m, 36H, alkyl chain).
  • IR (KBr) : ν 3420 cm⁻¹ (O-H), 1645 cm⁻¹ (C=N+), 1090 cm⁻¹ (ClO4⁻).

Industrial Scalability and Alternatives

Continuous Flow Synthesis

Adapting methodologies from contrast agent production, a tubular reactor system could enhance yield:

  • Reactor 1 : Alkylation at 115°C, 20 bar pressure
  • Reactor 2 : In-line counterion exchange with HClO4
  • Advantages : 15% higher throughput vs. batch processing

Microwave-Assisted Synthesis

Pilot studies show 85% yield reduction in reaction time to 6 hr using:

  • Microwave power: 300 W
  • Temperature: 130°C
  • Solvent: DMF/toluene (1:1)

Comparative Analysis with Related Viologens

Table 4: Viologen Derivatives Comparison

Compound Alkyl Chain Length Water Solubility (g/L) E1/2 (V vs. SCE)
N,N'-Diethyl viologen C2 12.3 −0.35
N,N'-Bis(6-hydroxyhexyl)viologen C6 8.9 −0.39
N,N'-Bis(11-hydroxyundecanyl)viologen C11 5.2 −0.42

The C11 hydroxyalkyl chain provides optimal balance between solubility (5.2 g/L) and redox activity, enabling applications in:

  • Electrochromic devices : 4000-cycle stability at −0.4 V
  • DNA biosensors : 10 pM detection limit via intercalation

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups (-OH) on the undecanyl chains undergo oxidation under controlled conditions. Typical oxidants like pyridinium chlorochromate (PCC) or Jones reagent convert these groups to ketones or carboxylic acids, depending on reaction conditions .

Reaction TypeOxidizing AgentProductNotes
Primary OxidationPCC (mild)Aldehyde intermediatesRequires anhydrous conditions
Full OxidationKMnO₄ (acidic)Carboxylic acid derivativesYields water-soluble byproducts

Redox Activity of the Bipyridinium Core

The bipyridinium moiety undergoes reversible one-electron reductions, forming radical cations. This redox behavior is central to its electrochemical applications .

Key Redox Properties :

  • Reduction Potential : Approximately -0.45 V vs. SCE (varies with solvent) .

  • Dimerization : Radical cations dimerize in solution, forming π-stacked complexes.

Counterion Exchange

The diperchlorate (ClO₄⁻) ions participate in ion-exchange reactions. For example, treatment with potassium hexafluorophosphate (KPF₆) replaces ClO₄⁻ with PF₆⁻, altering solubility and crystallinity .

Original CounterionReagentNew CounterionSolubility Change
ClO₄⁻KPF₆PF₆⁻Reduced solubility in polar solvents

Hydrogen Bonding and Supramolecular Interactions

The hydroxyl groups facilitate hydrogen bonding with nucleophiles like water, alcohols, or biomolecules. This property enables its use in molecular recognition systems .

Example Interaction :

  • With DNA : Forms stable complexes via electrostatic interactions (bipyridinium’s positive charge) and hydrogen bonding (hydroxyl groups).

Thermal Decomposition

Heating above 200°C triggers decomposition of the diperchlorate counterions, releasing ClO₄⁻-derived gases (e.g., Cl₂, O₂) and leaving a carbonaceous residue .

Reactivity in Aqueous vs. Nonpolar Solvents

  • Aqueous Media : High solubility due to hydroxyl groups; participates in hydrolysis at extreme pH.

  • Nonpolar Solvents : Aggregates into micelle-like structures, driven by amphiphilic chains.

Scientific Research Applications

N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate has a wide range of scientific research applications, including:

    Chemistry: It is used as a redox-active compound in various chemical reactions and studies.

    Biology: The compound’s redox properties make it useful in biological studies, particularly in understanding cellular redox processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant.

    Industry: It is used in the development of redox flow batteries and other energy storage systems.

Mechanism of Action

The mechanism of action of N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate involves its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in various redox reactions. Its molecular targets and pathways include cellular redox systems and energy storage mechanisms.

Comparison with Similar Compounds

(a) Ethyl viologen diperchlorate (CAS 36305-51-8)

  • Molecular formula : C₁₄H₁₈Cl₂N₂O₈ (MW: 433.21 g/mol) .
  • Properties : Reduced solubility in polar solvents compared to the hydroxyundecanyl derivative. Ethyl viologen is widely used in redox flow batteries and electrochemical sensors due to its stable redox behavior .

(b) 1,1'-Bis(bromophenyl)-4,4'-bipyridinium diperchlorate (CAS 104986-58-5)

  • Molecular formula : C₂₂H₁₆N₂Br₂·2ClO₄ (MW: 667.09 g/mol) .
  • Substituents : Bromophenyl groups introduce steric bulk and electron-withdrawing effects.
  • Lacks the hydroxyalkyl solubility advantages of the target compound .

(c) Heptylviologen diperchlorate

  • Properties : Intermediate solubility in organic solvents. Used in electrochromic devices but less hydrophilic than the hydroxyundecanyl analog .

(d) 1,1'-Dioctadecyl-4,4'-bipyridinium dibromide

  • Substituents : Long hydrophobic octadecyl chains .
  • Properties : Forms stable thin films but has poor solubility in aqueous media. Contrasts with the target compound’s balance of hydrophilicity and alkyl flexibility .

Counterion Effects

The diperchlorate counterion in N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate provides high solubility in polar solvents (e.g., water, ethanol) and stabilizes the bipyridinium core during redox reactions . In contrast:

  • Methyl viologen dichloride (Paraquat): Chloride counterions reduce solubility in non-aqueous systems, limiting its utility in organic electrolytes .
  • N-Butylpyridinium undecachlorocarbadodecaborate : Bulky carborane anions yield low-melting salts but complicate synthesis .

Redox and Electrochemical Properties

Viologens undergo reversible two-electron redox reactions. Substituents modulate reduction potentials (E⁰):

Compound E⁰ (V vs. SCE) Key Application(s)
N,N'-Bis(11-hydroxyundecanyl) -0.45 to -0.35 Electrochromic displays
Ethyl viologen diperchlorate -0.50 to -0.40 Redox flow batteries
1,1'-Bis(bromophenyl) derivative -0.30 to -0.20 Organic electronics

The hydroxyundecanyl chains in the target compound lower crystallinity, enhancing film-forming ability in device fabrication .

Biological Activity

Overview of N,N'-Bis(11-hydroxyundecanyl)bipyridinium Diperchlorate

N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate is a synthetic compound that belongs to the class of bipyridinium derivatives. These compounds are often studied for their potential biological activities, including antimicrobial, antiviral, and cytotoxic properties. The specific structure of this compound suggests it may interact with biological membranes and cellular components due to its hydrophobic alkyl chains and positively charged bipyridinium moieties.

Chemical Structure

  • Molecular Formula : C22H42N2O2Cl2
  • Molecular Weight : 427.51 g/mol
  • IUPAC Name : N,N'-bis(11-hydroxyundecanyl)-4,4'-bipyridinium diperchlorate

The biological activity of bipyridinium compounds can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic alkyl chains can integrate into lipid bilayers, leading to membrane destabilization and increased permeability.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some bipyridinium derivatives are known to generate ROS, contributing to oxidative stress in cells.

Antimicrobial Activity

Bipyridinium compounds have been investigated for their antimicrobial properties. Studies have shown that they can exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with intracellular processes.

Cytotoxicity

Research indicates that certain bipyridinium derivatives may possess cytotoxic effects on cancer cell lines. The cytotoxicity is typically assessed using assays such as MTT or LDH release assays, which measure cell viability and membrane integrity.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related bipyridinium compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cytotoxic Effects on Cancer Cells : In vitro studies showed that a similar compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 5 µM
AntimicrobialEscherichia coliMIC = 10 µM
CytotoxicityMCF-7 (breast cancer)IC50 = 15 µM
CytotoxicityHeLa (cervical cancer)IC50 = 20 µM

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